![molecular formula C10H14F3NO5S B1397976 tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 630121-86-7](/img/structure/B1397976.png)
tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate
Overview
Description
Tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate is a useful research compound. Its molecular formula is C10H14F3NO5S and its molecular weight is 317.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis, particularly in the introduction of the trifluoromethyl group into organic molecules. The trifluoromethyl group is highly sought after due to its ability to significantly alter the physical and chemical properties of compounds, such as increasing metabolic stability and lipophilicity .
Medicinal Chemistry
In medicinal chemistry, it’s used for the synthesis of drug candidates that require the incorporation of a trifluoromethyl group. This group can improve the drug’s potency, selectivity, and pharmacokinetic properties .
Material Science
The compound can be utilized in the development of advanced materials. For example, it can be used to modify the surface properties of polymers or create new polymer structures with enhanced durability and chemical resistance .
Catalysis
It may act as a ligand or a catalyst in various chemical reactions. The trifluoromethyl group can influence the electronic properties of catalysts, potentially leading to increased reaction rates or improved selectivity .
Agricultural Chemistry
In the field of agricultural chemistry, this compound could be involved in the synthesis of novel agrochemicals. The trifluoromethyl group can confer properties like increased bioactivity or stability against environmental degradation .
Environmental Science
Researchers might explore its use in environmental science, particularly in the degradation of pollutants. The compound’s reactive nature could help in breaking down harmful chemicals into less toxic substances .
Analytical Chemistry
It can be used as a derivatization agent in analytical chemistry to enhance the detection of certain compounds via techniques like mass spectrometry or chromatography .
Fluorine Chemistry Research
As a compound containing a trifluoromethyl group, it is of interest in fluorine chemistry research, where the study of such groups is essential for the development of new fluorinated compounds with unique properties .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
It’s known that trifluoromethyl groups often enhance the lipophilicity and metabolic stability of pharmaceutical compounds, which can improve their interaction with biological targets .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of various pharmaceuticals and agrochemicals, suggesting they may interact with a wide range of biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group often enhances the metabolic stability of pharmaceutical compounds, which can improve their bioavailability .
Result of Action
The presence of the trifluoromethyl group often enhances the potency and selectivity of pharmaceutical compounds, which can lead to more effective therapeutic outcomes .
properties
IUPAC Name |
tert-butyl 3-(trifluoromethylsulfonyloxy)-2,5-dihydropyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO5S/c1-9(2,3)18-8(15)14-5-4-7(6-14)19-20(16,17)10(11,12)13/h4H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWRRWKJFCPRBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=C(C1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732588 | |
Record name | tert-Butyl 3-[(trifluoromethanesulfonyl)oxy]-2,5-dihydro-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate | |
CAS RN |
630121-86-7 | |
Record name | tert-Butyl 3-[[(trifluoromethyl)sulfonyl]oxy]-2,5-dihydro-1H-pyrrole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=630121-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-[(trifluoromethanesulfonyl)oxy]-2,5-dihydro-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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